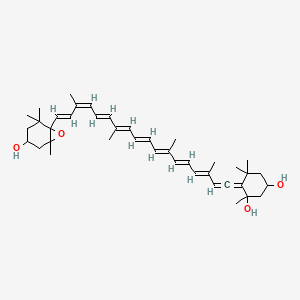![molecular formula C8H15N B14755651 9-Azabicyclo[4.2.1]nonane CAS No. 284-18-4](/img/structure/B14755651.png)
9-Azabicyclo[4.2.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azabicyclo[4.2.1]nonane is a bicyclic organic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical and biological properties. It is a key structural component of several important natural and synthetic alkaloids, such as anatoxin-a, pinnamine, bis-homoepibatidine, and UB-165 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lewis Acid Promoted Reaction: One method involves the Lewis acid promoted reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene.
Cycloaddition Reactions: Another method involves the cobalt (I)-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol.
Industrial Production Methods
Industrial production methods for 9-azabicyclo[4.2.1]nonane are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 9-Azabicyclo[4.2.1]nonane can undergo oxidation reactions, often mediated by transition metal catalysts.
Reduction: Reduction reactions can be performed to modify the bicyclic structure, typically using hydrogenation or hydride donors.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically results in more saturated bicyclic structures.
Aplicaciones Científicas De Investigación
9-Azabicyclo[4.2.1]nonane and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and natural products.
Biology: Studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 9-azabicyclo[4.2.1]nonane primarily involves its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound acts as an agonist, binding to these receptors and mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Anatoxin-a: A potent neurotoxin that also acts as a nicotinic acetylcholine receptor agonist.
Pinnamine: Another alkaloid with a similar bicyclic structure and biological activity.
Bis-homoepibatidine: A synthetic compound with high affinity for nicotinic acetylcholine receptors.
UB-165: A synthetic analog with unique pharmacological properties.
Uniqueness
9-Azabicyclo[4.2.1]nonane is unique due to its versatile chemical reactivity and significant biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its potent activity as a nicotinic acetylcholine receptor agonist highlights its potential as a therapeutic agent for neurological disorders.
Propiedades
Número CAS |
284-18-4 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
9-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-5-7(3-1)9-8/h7-9H,1-6H2 |
Clave InChI |
DSHVZHFQUXGOPC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CCC(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


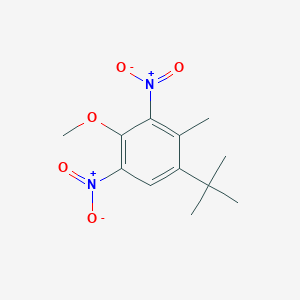
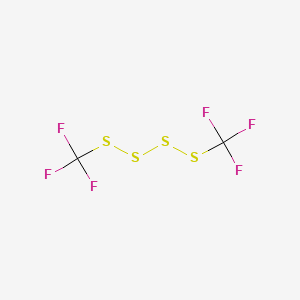
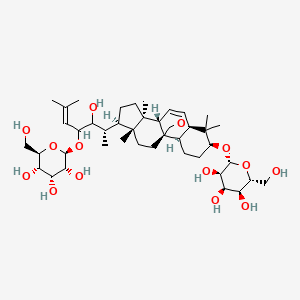
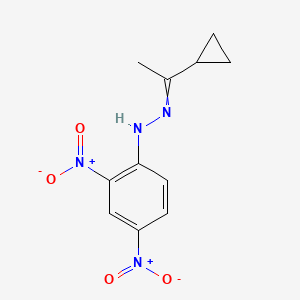
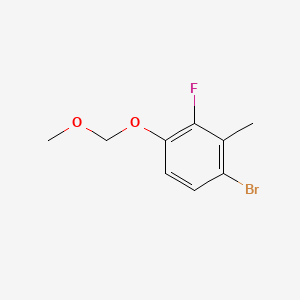
![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)

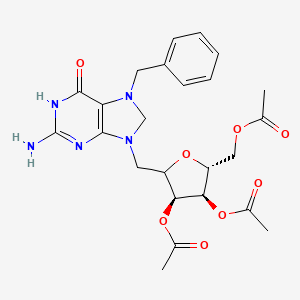


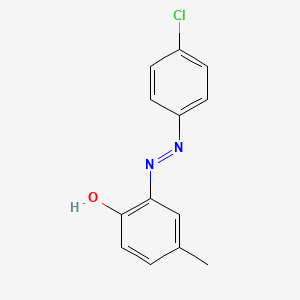
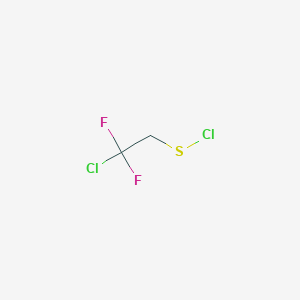
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
